Patent-Documented Pharmaceutical Intermediate Utility in Diuretic and Saluretic Agent Synthesis
3-(4-Formylphenoxy)propanoic acid is explicitly claimed and exemplified as a key intermediate in the synthesis of (1-organothio-2-nitroalkyl)phenoxyalkanoic acids, a class of compounds demonstrating diuretic and saluretic activity [1]. The patent specifically describes the preparation of 3-(2,3-dichloro-4-formylphenoxy)propionic acid via reaction of 2,3-dichloro-4-hydroxybenzaldehyde with β-propiolactone, establishing this propanoic acid scaffold as the pharmacophoric backbone of the active series. In contrast, the structurally distinct 2-(4-formylphenoxy)propanoic acid (CAS 51264-78-9) and 2-(4-formylphenoxy)butanoic acid (CAS 480994-55-6) are not claimed or exemplified in this therapeutic context .
| Evidence Dimension | Patent-claimed therapeutic intermediate utility |
|---|---|
| Target Compound Data | Explicitly claimed as intermediate for diuretic/saluretic agents |
| Comparator Or Baseline | 2-(4-Formylphenoxy)propanoic acid (CAS 51264-78-9) and 2-(4-formylphenoxy)butanoic acid (CAS 480994-55-6): No diuretic/saluretic patent claims identified |
| Quantified Difference | Qualitative presence vs. absence of patent protection in this therapeutic class |
| Conditions | US Patent 3507910; filed March 23, 1967 |
Why This Matters
Patent precedence establishes the target compound as a validated intermediate for a defined therapeutic class, reducing synthetic route development risk and intellectual property uncertainty for pharmaceutical research programs.
- [1] Schultz EM. (1-Organothio-2-nitroalkyl)phenoxyalkanoic Acids. United States Patent US3507910. April 21, 1970. View Source
